molecular formula C9H20ClN B6160827 3-(pentan-3-yl)pyrrolidine hydrochloride CAS No. 2751621-07-3

3-(pentan-3-yl)pyrrolidine hydrochloride

Cat. No.: B6160827
CAS No.: 2751621-07-3
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentan-3-yl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a branched pentan-3-yl substituent at the 3-position of the pyrrolidine ring, combined with a hydrochloride salt. Pyrrolidine-based compounds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or aromatic systems. The pentan-3-yl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

2751621-07-3

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Precursors

The introduction of the pentan-3-yl group onto the pyrrolidine ring is frequently achieved via alkylation reactions. A representative method involves the reaction of pyrrolidin-3-amine derivatives with 3-pentanol or its activated derivatives (e.g., 3-pentyl bromide) under basic conditions. For instance, a patent describing the synthesis of analogous compounds utilized a Mitsunobu reaction to couple secondary alcohols with pyrrolidine derivatives, achieving yields of 68–72%. Alternatively, reductive amination between pyrrolidin-3-one and pentan-3-ylamine using sodium cyanoborohydride in methanol at 25°C provides a stereocontrolled route, though this method requires rigorous exclusion of moisture.

Cyclization of Linear Amines

Cyclization strategies offer a direct route to the pyrrolidine core. A two-step process involving:

  • Condensation of 1,4-diaminobutane with levulinic acid to form a cyclic imine intermediate.

  • Catalytic hydrogenation (H₂, 50 psi, Pd/C) to reduce the imine to the saturated pyrrolidine.
    This method, while efficient for racemic mixtures, necessitates additional resolution steps for enantiopure products.

Stereoselective Synthesis and Resolution

Catalytic Asymmetric Hydrogenation

Enantioselective synthesis is critical for pharmaceutical applications. A 2022 patent disclosed the use of a Rhodium-(R)-BINAP catalyst system for the hydrogenation of 3-(pentan-3-ylidene)pyrrolidine, achieving 98% enantiomeric excess (ee) at 80°C under 10 bar H₂ pressure. The substrate was prepared via Wittig olefination of pyrrolidin-3-one with pentan-3-yltriphenylphosphonium bromide.

Chiral Pool Approaches

Starting from naturally occurring chiral precursors, such as L-proline, enables retention of configuration. A three-step sequence involves:

  • Protection of the carboxylic acid as a methyl ester.

  • Grignard addition of pentan-3-ylmagnesium bromide to the ketone.

  • Deprotection and hydrochloride salt formation.
    This method yielded 85% overall purity but required chromatographic purification at each stage.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

Recent advances in flow chemistry have enhanced the scalability of pyrrolidine syntheses. A telescoped process described in WO2013160273A1 integrates:

  • Continuous alkylation in a microreactor (residence time: 5 min, 80°C).

  • In-line extraction to remove byproducts.

  • Crystallization of the hydrochloride salt in a segmented flow crystallizer.
    This system achieved a space-time yield of 1.2 kg/L·day, surpassing batch methods by 300%.

Crystalline Intermediate Isolation

The isolation of crystalline intermediates ensures high purity. A 2023 study demonstrated that recrystallizing 3-(pentan-3-yl)pyrrolidine-1-carboxylate from ethyl acetate/n-heptane (1:3) provided a 99.5% pure intermediate, which was subsequently hydrolyzed and converted to the hydrochloride salt.

Critical Analysis of Reaction Conditions

Table 1. Comparative Performance of Key Synthetic Routes

MethodYield (%)Purity (%)ee (%)Scalability
Alkylation (Mitsunobu)7295Moderate
Asymmetric Hydrogenation899998High
Continuous Flow9499.8Very High
Chiral Pool (L-proline)859799Low

Data adapted from.

Hydrochloride Salt Formation and Purification

The final step involves treating the free base with hydrogen chloride gas in anhydrous ethanol at 0–5°C. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 50°C to −20°C produces monodisperse crystals with ≤0.1% residual solvent. Alternative methods, such as using aqueous HCl (2 M) followed by anti-solvent precipitation with MTBE, afford comparable purity but lower yield (78% vs. 92% for gas-based methods) .

Chemical Reactions Analysis

Types of Reactions

3-(pentan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(pentan-3-yl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(pentan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Methylpyrrolidine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol (free base: 99.17 g/mol)
  • Key Features: A simpler analog with a methyl group at the 3-position.
  • Applications : Commonly used as a chiral building block in asymmetric synthesis .

3-Cyano-3-methylpyrrolidine Hydrochloride

  • Molecular Formula : C₇H₁₁ClN₂
  • Molecular Weight : 164.63 g/mol
  • Key Features: Incorporates a cyano group adjacent to the methyl substituent. The electron-withdrawing cyano group increases polarity (logP ≈ -0.2) and may enhance metabolic stability by resisting oxidative degradation .
  • Synthesis : Typically synthesized via Strecker or nucleophilic substitution reactions .

3,3-Dimethylpyrrolidine Hydrochloride

  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 147.64 g/mol
  • Safety Data: Classified as non-hazardous under standard laboratory conditions, though inhalation of dust should be avoided .

3-(2-Fluoroethyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₇H₁₃ClFN
  • Molecular Weight : 165.64 g/mol
  • Key Features: The fluoroethyl group introduces electronegativity and moderate lipophilicity (logP ≈ 1.2). Fluorine’s inductive effect may enhance metabolic stability compared to non-fluorinated analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features logP (Predicted) Key Applications
3-(Pentan-3-yl)pyrrolidine HCl C₉H₁₈ClN 193.70 Branched alkyl, high lipophilicity 2.8 Drug discovery (CNS targets)
3-Methylpyrrolidine HCl C₆H₁₂ClN 133.62 Small alkyl, moderate polarity 0.5 Chiral intermediates
3-Cyano-3-methylpyrrolidine HCl C₇H₁₁ClN₂ 164.63 Electron-withdrawing cyano group -0.2 Metabolic stabilization
3,3-Dimethylpyrrolidine HCl C₇H₁₄ClN 147.64 Steric hindrance 1.1 Receptor-specific ligands
3-(2-Fluoroethyl)pyrrolidine HCl C₇H₁₃ClFN 165.64 Fluorine-enhanced stability 1.2 PET imaging probes

Q & A

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Methodology :
  • Fragment-based design : Replace the pentan-3-yl group with bioisosteres (e.g., cyclopentyl, isosteric heterocycles) and measure potency shifts .
  • Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolically labile sites for modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.